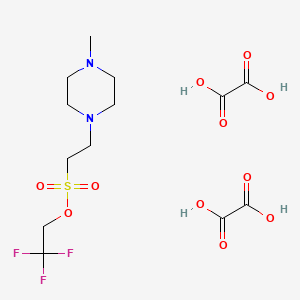![molecular formula C10H8F2O2S B2641051 (E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid CAS No. 325732-94-3](/img/structure/B2641051.png)
(E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid is a useful research compound. Its molecular formula is C10H8F2O2S and its molecular weight is 230.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Bonding Patterns
The study of molecular structures and bonding patterns offers insights into the physical and chemical properties of related compounds. For example, research on (E)-4-methoxycinnamic acid, though not the exact compound of interest, illustrates the importance of hydrogen bonding and weak intermolecular interactions in forming three-dimensional network structures. These structural insights are critical for understanding the reactivity and potential applications of (E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid in material science and molecular engineering (Shu-Ping Yang et al., 2006).
Photocatalysis and Dye-Sensitized Solar Cells
The development of donor-acceptor organic dyes for dye-sensitized solar cells (DSSCs) is another area where related compounds have been studied. Dyes containing difluoromethyl groups have been shown to achieve power conversion efficiencies over 6%, with variations in the donor unit influencing the open-circuit voltage (Voc). This research could inform the design of new materials based on this compound for renewable energy applications (Kiyoshi C. D. Robson et al., 2013).
Synthesis and Medicinal Chemistry
The synthesis of difluoromethyl ketones from Weinreb amides showcases the potential of difluoromethylated compounds in medicinal chemistry. The study demonstrates a method for converting Weinreb amides into difluoromethyl ketones, which are valuable intermediates in drug discovery. This research points towards the utility of compounds like this compound in synthesizing new pharmacologically active molecules (Jongkonporn Phetcharawetch et al., 2017).
Environmental Remediation
Compounds with difluoromethyl groups have been investigated for their potential in environmental remediation, specifically in the degradation of persistent organic pollutants. For instance, heat-activated persulfate oxidation of perfluoroalkyl substances (PFAS) in groundwater represents a novel approach to remediate contaminants that are challenging to remove through conventional methods. Such studies highlight the relevance of researching compounds with difluoromethylsulfanyl groups for environmental applications (Saerom Park et al., 2016).
Properties
IUPAC Name |
(E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2S/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSGXNUPXGFLHD-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2640969.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2640974.png)

![N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2640977.png)




![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2640983.png)
![2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2640985.png)

![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640989.png)

